molecular formula C8H8ClF4N B6221405 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride CAS No. 2758000-51-8

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6221405
CAS No.: 2758000-51-8
M. Wt: 229.6
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Description

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research. It is an aromatic amine, characterized by the presence of a tetrafluorophenyl group attached to an ethan-1-amine backbone. This compound is often used in various fields due to its unique chemical properties.

Properties

CAS No.

2758000-51-8

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
  • 2-(2,3,4,5-tetrafluorophenyl)ethan-1-amine hydrochloride
  • 2-(2,3,5-trifluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to its specific tetrafluorophenyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

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